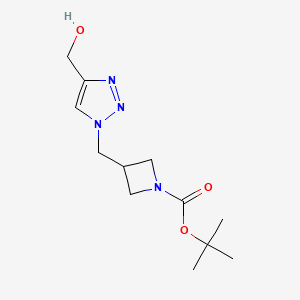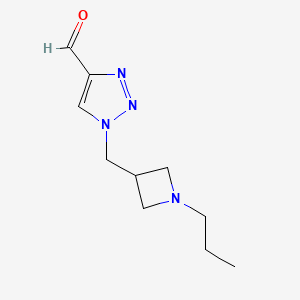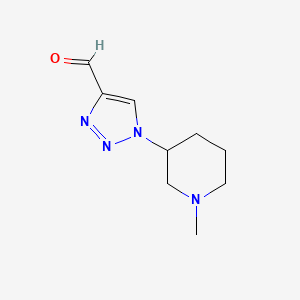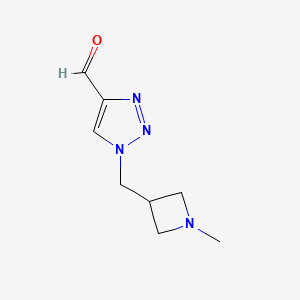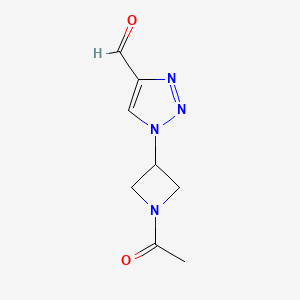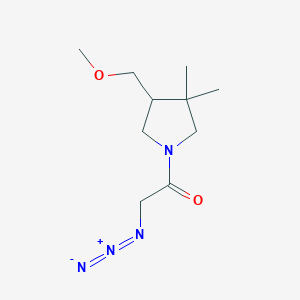
2-叠氮基-1-(4-(甲氧基甲基)-3,3-二甲基吡咯烷-1-基)乙-1-酮
描述
2-Azido-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H18N4O2 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环合成
叠氮化物通常用作杂环合成中氮的来源 。它们可以帮助形成各种杂环,即至少包含一个除碳以外原子的环。这些杂环通常用于制药和其他化学产品。
生物偶联工具
叠氮化物是生物偶联的工具 ,它是将两个分子(通常是蛋白质和小分子)通过共价键连接起来的过程。这在药物开发和创建靶向疗法中很有用。
药物开发
叠氮化物化合物在开发新药中起着重要作用 。它们可用于合成有机氮化合物,例如胺和三唑,这些化合物在制药中至关重要。
材料化学
叠氮化物在材料化学中发挥作用 ,它们有助于为各种工业应用创造具有特定性质的新材料。
各种杂环的合成
有机叠氮化物参与合成不同的杂环,包括具有一个杂原子的五元环(如吡咯)和具有两个杂原子的环(如吡唑和异噁唑) .
烯烃的双官能化
叠氮化反应用于使用叠氮化物试剂对烯烃进行双官能化。 此过程在烯烃的双键上添加两个官能团 .
属性
IUPAC Name |
2-azido-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2)7-14(5-8(10)6-16-3)9(15)4-12-13-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIIXJXMIFEFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1COC)C(=O)CN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


